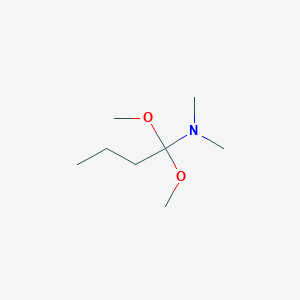

1,1-Dimethoxy-N,N-dimethyl-1-butanamine

Description

Significance of the Compound as a Synthetic Intermediate

The primary significance of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine in organic synthesis lies in its utility as a versatile intermediate. Its structure allows it to act as a precursor for various functional group transformations, making it a valuable tool in the synthesis of complex organic molecules.

The compound is noted for its role as a methylation agent . The presence of the dimethylamino group enhances the nucleophilicity at the β-carbon, facilitating reactions with electrophiles. chemicalbook.com This inherent reactivity allows for the transfer of methyl groups to various substrates, a fundamental transformation in the synthesis of many organic compounds. chemicalbook.com

Furthermore, this compound serves as an intermediate in the synthesis of certain pharmaceuticals. chemicalbook.com It is reportedly involved in the production of the second-generation antihistamine Fexofenadine and the antiarrhythmic medication Dronedarone . chemicalbook.com However, it is important to note that a detailed search of synthetic routes for these specific pharmaceuticals did not prominently feature this exact reagent in the available literature.

The reactivity of this compound is demonstrated in several key transformations, including oxidation, reduction, and insertion reactions. These reactions highlight its potential in constructing diverse molecular architectures.

Table 1: Selected Reactions of this compound

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM), 0°C | N-Oxide | 95% |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | N,N-Dimethylbutanamine | 78% |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH), 25°C | N,N-Dimethylbutanamine | 65% |

| Insertion | trans-3-Penten-2-ol | Toluene, 110°C | Pyrimido-triazinone derivatives | 70% |

Data sourced from a chemical supplier's technical sheet. chemicalbook.com

Historical Context of Amino Acetal (B89532) Chemistry in Organic Transformations

While the specific historical timeline for the discovery and initial synthesis of this compound is not extensively documented in readily available literature, its chemical class, amino acetals, has a well-established history in organic chemistry.

The study of acetals, in general, dates back to the 19th century. The preparation of amino acetals was documented as early as 1929. acs.org These compounds were initially explored for their unique chemical properties, bridging the reactivity of amines and acetals. Over the decades, the synthetic utility of amino acetals has been increasingly recognized. They are now understood to be valuable precursors to iminium ions, which are powerful electrophiles in carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant advancement in the application of related compounds came with the work on N,N-dimethylformamide dimethyl acetal (DMF-DMA), which demonstrated the broad utility of amino acetals in formylation and cyclization reactions to build complex heterocyclic structures. researchgate.net The development of reagents like DMF-DMA and Bredereck's reagent has paved the way for the exploration of other amino acetals, such as this compound, as potentially useful, though less common, synthetic tools.

Current Paradigms and Future Directions in the Research of this compound

Current research involving amino acetals is focused on the development of novel synthetic methodologies and their application in total synthesis and medicinal chemistry. While specific research programs centered solely on this compound are not prominent in the literature, the broader trends in amino acetal chemistry suggest potential future directions.

One major paradigm is the use of α-amino acetals as key intermediates for the construction of aza-polycyclic skeletons. researchgate.net The generation of carbocation and oxocarbenium intermediates from α-amino acetals allows for complex cascade cyclizations, providing efficient routes to nitrogen-containing polycycles. researchgate.net Future research could explore the application of this compound in such cascade reactions to generate novel heterocyclic systems.

Another area of interest is the development of catalytic and stereoselective reactions involving amino acetals. The ability to control the stereochemistry of reactions involving intermediates derived from amino acetals is a significant goal. Future work might focus on developing chiral catalysts that can interact with this compound or its derivatives to achieve enantioselective transformations.

The unique reactivity imparted by the butyl group in this compound, compared to the more common methyl or ethyl analogues, could also be a subject of future investigation. This structural difference may lead to different reactivity profiles or product selectivities in certain reactions, opening new avenues for synthetic exploration.

Overview of Research Methodologies Applied to this compound

The study of this compound involves standard methodologies common in organic chemistry for synthesis, purification, and characterization.

Synthesis and Purification: The synthesis of amino acetals can be achieved through various methods, including the reaction of an amide with a suitable alkylating agent followed by reaction with an alkoxide, or through the direct amination of an α-halo acetal. Purification is typically achieved using distillation or column chromatography.

Structural Characterization: The primary methods for characterizing the structure of this compound and its reaction products include:

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.

Analytical Methodologies: The purity of this compound and the progress of reactions involving it are typically monitored by techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

While specific, detailed spectroscopic data for this compound are not widely published, its basic physicochemical properties are known.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO₂ |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 64277-22-1 |

| Appearance | Colorless liquid |

Data sourced from publicly available chemical databases. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-6-7-8(10-4,11-5)9(2)3/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPQBYAXYLQWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(N(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517397 | |

| Record name | 1,1-Dimethoxy-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64277-22-1 | |

| Record name | 1,1-Dimethoxy-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,1 Dimethoxy N,n Dimethyl 1 Butanamine

Established Synthetic Pathways to 1,1-Dimethoxy-N,N-dimethyl-1-butanamine

The traditional and most probable synthetic routes towards this compound involve the transformation of a butyraldehyde (B50154) or a butyramide (B146194) derivative. These pathways are analogous to the well-established synthesis of similar amino acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). evitachem.comgoogle.comchemicalbook.com

Acetalization Strategies for Aldehyde Precursors

One potential, though less direct, route to this compound involves the initial formation of butyraldehyde dimethyl acetal, followed by an amination step. The acetalization of aldehydes is a common protective strategy in organic synthesis and is typically achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst.

However, the direct amination of a simple acetal at the C1 position is not a straightforward or commonly reported transformation. A more plausible approach involves the use of a precursor that already contains the nitrogen atom or is more readily functionalized.

Amination Reactions in the Synthesis of this compound

A more direct and established pathway for the synthesis of amino acetals similar to this compound starts from an amide precursor. In this case, N,N-dimethylbutyramide would be the logical starting material. The synthesis is analogous to the industrial production of N,N-dimethylformamide dimethyl acetal (DMF-DMA). evitachem.comgoogle.com

The key steps in this process are:

Activation of the Amide: The N,N-dimethylbutyramide is first activated with a methylating agent, such as dimethyl sulfate, to form a highly reactive iminium salt intermediate. evitachem.comorientjchem.org

Acetalization: The resulting iminium salt is then reacted with a methoxide (B1231860) source, typically sodium methoxide in methanol (B129727), to yield the final this compound product. google.comchemicalbook.com

This two-step, one-pot synthesis is a robust and widely used method for preparing amide acetals.

Catalytic Approaches in the Preparation of this compound

While direct acid catalysis is more common for the formation of acetals from aldehydes, the synthesis of amide acetals like this compound from N,N-dimethylbutyramide typically proceeds through the formation of an iminium salt with an alkylating agent, followed by nucleophilic attack of an alkoxide, rather than a direct acid-catalyzed reaction with an alcohol. evitachem.comchemicalbook.com

Recent research has focused on developing novel catalytic systems for the formation of amino acetals, often with improved efficiency and milder reaction conditions. While specific examples for this compound are not extensively documented, general methodologies for α-amino acetal synthesis are applicable. These can include transition metal-catalyzed reactions or organocatalytic approaches, though these are not the standard industrial methods for this type of compound.

Novel Synthetic Methodologies for this compound

While the classic amide acetal synthesis remains the most probable route, research into new synthetic methods for related compounds is ongoing. For instance, a method for producing N,N-dimethylformamide dimethyl acetal involves the reaction of dimethoxychloromethane with dimethylamine (B145610). google.com By analogy, this compound could potentially be synthesized from 1,1-dimethoxychlorobutane and dimethylamine, although this route is less common.

The following table summarizes the key reagents for the most established synthetic pathway to this compound:

| Reactant | Reagent | Intermediate | Product |

| N,N-Dimethylbutyramide | Dimethyl sulfate | Butyryliminium methyl sulfate | This compound |

| Butyryliminium methyl sulfate | Sodium methoxide | - | This compound |

Regioselective and Stereoselective Syntheses of Analogues

The synthesis of complex molecules containing multiple functional groups, such as this compound, often requires precise control over the reaction's regioselectivity and stereoselectivity. Research into the synthesis of its analogues, particularly substituted amines and chiral compounds, provides valuable insights.

Regioselective Synthesis of Amine Analogues

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is crucial when dealing with substrates that have multiple reactive sites. In the synthesis of amine analogues, particularly those with substitution patterns relevant to the butanamine backbone, transition metal catalysis has proven effective. For instance, a molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been developed to create α,α-disubstituted allylic amines. acs.org This method allows for the formation of tertiary C–N bonds, a key feature of the target molecule. acs.org

Another approach involves the hydroamination of unactivated olefins using diazirines as a versatile nitrogen source. nih.gov This method is notable for its broad functional group tolerance and allows for the regioselective introduction of an amino group to a carbon backbone. nih.gov The resulting diaziridines can be converted into primary amines, which could then be alkylated to the desired N,N-dimethylamine. nih.gov

The use of specific catalysts can direct the outcome of a reaction towards a desired regioisomer. For example, in the synthesis of analogues of the natural product SL0101, a diphenyl borinic ester catalyst developed by Taylor was used to achieve highly regioselective installation of carbamate (B1207046) and acetyl groups on a cyclitol framework. nih.gov This demonstrates how catalyst choice can overcome challenges of competing reactive sites, a principle applicable to the synthesis of complex butanamine derivatives. nih.gov

Stereoselective Synthesis of Chiral Analogues

Stereoselectivity is paramount when synthesizing chiral molecules that may have specific biological activities. Chiral N-tert-butanesulfinyl imines are valuable intermediates for the stereocontrolled synthesis of amines. nih.gov The addition of functionalized organolithium compounds to these chiral imines allows for the synthesis of δ- and ε-amino ketone derivatives with good diastereoselectivity. nih.gov These intermediates can then be cyclized to form stereochemically defined piperidines, demonstrating the utility of this method in creating complex chiral amine structures. nih.gov The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to create a specific stereocenter. nih.gov

The table below summarizes selected methods for the controlled synthesis of amine analogues.

| Methodology | Focus | Key Reagents/Catalysts | Outcome | Reference |

| Molybdenum-Catalyzed Allylic Amination | Regioselectivity | Mo(CO)6, Ligands | Formation of tertiary C–N bonds in α,α-disubstituted allylic amines. acs.org | acs.org |

| Hydroamination of Olefins | Regioselectivity | Diazirines, Manganese catalyst | Introduction of an amino group to unactivated olefins. nih.gov | nih.gov |

| Taylor Catalyst in Functionalization | Regioselectivity | Diphenyl borinic ester catalyst | Controlled installation of functional groups on polyols. nih.gov | nih.gov |

| N-tert-Butanesulfinyl Imines | Stereoselectivity | Chiral N-tert-butanesulfinyl aldimines, Organolithium reagents | Diastereoselective synthesis of δ- and ε-amino ketone precursors to chiral piperidines. nih.gov | nih.gov |

Green Chemistry Approaches to the Synthesis of this compound

While specific green chemistry protocols for this compound are not documented, the principles of green chemistry can be applied to the synthesis of its core functional groups: the N,N-dimethylamine and the dimethoxyacetal. Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Green Synthesis of Amines

Traditional methods for amine synthesis often suffer from low atom economy and the use of hazardous reagents. rsc.org Modern approaches focus on catalytic methods that are more environmentally benign. Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a key method for forming C-N bonds. acs.org Greener versions of this reaction utilize more sustainable catalysts and reducing agents. For example, high yields of N,N-dimethyl tertiary amines can be achieved through titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds using a commercially available methanol solution of dimethylamine. researchgate.net

The evaluation of the "greenness" of a synthetic route is becoming increasingly important. The CHEM21 green metrics toolkit provides a framework for assessing the environmental impact of chemical processes, including amine synthesis, encouraging researchers to consider factors beyond just reaction yield. rsc.orgrsc.org Catalytic methods, such as using boric acid for the direct amidation of carboxylic acids, represent a greener alternative to traditional methods that require activation of the carboxylic acid, thus avoiding the generation of stoichiometric waste. sciepub.com

Green Synthesis of Acetals

The formation of acetals, which involves the reaction of an aldehyde or ketone with an alcohol, is often catalyzed by strong acids, which can be corrosive and difficult to handle. Green alternatives focus on using solid, reusable catalysts and more environmentally friendly reaction conditions.

A photo-organocatalytic protocol for acetalization has been developed using thioxanthenone as a photocatalyst and household lamps as the light source, allowing for the conversion of various aldehydes into acetals in high yields under mild conditions. rsc.org Another green approach utilizes natural kaolin, a type of clay, as an efficient, low-cost, and eco-friendly heterogeneous catalyst for the chemoselective acetalization of aldehydes. researchgate.net The use of such solid acid catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. researchgate.net

The following table highlights some green chemistry approaches applicable to the synthesis of amines and acetals.

| Functional Group | Green Approach | Catalyst/Method | Key Advantages | Reference |

| Amine | Catalytic Reductive Amination | Titanium(IV) isopropoxide | High yields, use of commercial reagents. researchgate.net | researchgate.net |

| Amine | Direct Amidation | Boric Acid | Avoids stoichiometric activators, high atom economy. sciepub.com | sciepub.com |

| Acetal | Photo-organocatalysis | Thioxanthenone, visible light | Mild conditions, high efficiency, use of inexpensive light source. rsc.org | rsc.org |

| Acetal | Heterogeneous Catalysis | Natural Kaolin | Low cost, recyclable catalyst, eco-friendly. researchgate.net | researchgate.net |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.org These benefits are particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates.

Flow Synthesis of Amines

The synthesis of amines often involves highly reactive intermediates or exothermic reactions, which can be managed more safely and efficiently in a flow reactor. nih.gov The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control. researchgate.net This is critical for reactions like aminations, which can be highly exothermic. nih.gov

Flow chemistry has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients (APIs), such as the two-step flow synthesis of Ribociclib, which involves an amination reaction. nih.gov The ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates can significantly reduce production time and waste. amt.uk Furthermore, flow chemistry facilitates the use of hazardous reagents, like organolithium compounds, by generating and consuming them in situ, minimizing the risks associated with their handling in large quantities. acs.org

Flow Synthesis of Acetals and Related Compounds

The principles of flow chemistry are also applicable to acetal formation and related reactions. Continuous flow has been used in glycochemistry for the synthesis of C-glycosides, which involves transformations akin to acetal chemistry. nih.gov The precise control over residence time and temperature in a flow system can lead to cleaner reactions and higher yields compared to batch processes. nih.gov Automation can be integrated into flow systems, allowing for high-throughput screening of reaction conditions and rapid process optimization. vapourtec.comdigitellinc.com This automated approach can accelerate the development of synthetic routes for complex molecules. vapourtec.com

The advantages of applying flow chemistry to the synthesis of the functional groups found in this compound are summarized below.

| Process | Key Advantages of Flow Chemistry | Reference |

| Amine Synthesis | Enhanced safety when handling hazardous reagents and exothermic reactions. nih.gov | nih.govacs.org |

| Precise control over reaction parameters (temperature, pressure, residence time). nih.gov | nih.gov | |

| Potential for automated, multi-step "telescoped" synthesis. rsc.orgamt.uk | rsc.orgamt.uk | |

| Acetal Synthesis | Improved heat and mass transfer leading to cleaner reactions and higher yields. researchgate.net | researchgate.net |

| Facilitates rapid optimization of reaction conditions. vapourtec.com | vapourtec.com | |

| Enables safer handling of reactive intermediates. acs.org | acs.org |

Mechanistic Investigations of 1,1 Dimethoxy N,n Dimethyl 1 Butanamine Reactivity

Electrophilic and Nucleophilic Characteristics of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine

The unique structural arrangement of an acetal (B89532) and an amine on the same carbon atom imparts both electrophilic and nucleophilic characteristics to the molecule.

The primary site of electrophilicity in this compound is the C1 carbon of the butane (B89635) chain. This carbon is bonded to two electronegative oxygen atoms and a nitrogen atom, making it highly electron-deficient and susceptible to nucleophilic attack. The reactivity is significantly enhanced by the ability of the adjacent dimethylamino group to stabilize the resulting intermediate through resonance.

Upon interaction with a nucleophile, one of the methoxy (B1213986) groups can depart, facilitated by the formation of a resonance-stabilized iminium cation. This cation is a key intermediate that drives many of the reactions involving this compound. The general reactivity of the acetal carbon is similar to that of carbonyl carbons in aldehydes and ketones, though the presence of the nitrogen and two alkoxy groups modifies this behavior. ncert.nic.in

The tertiary amine functionality, specifically the lone pair of electrons on the nitrogen atom, plays a crucial internal role in modulating the molecule's reactivity. While the nitrogen atom can act as a base or a nucleophile in certain contexts, its most significant contribution is the stabilization of the electrophilic C1 center.

During reactions where a methoxide (B1231860) group leaves, the nitrogen lone pair delocalizes to form a C=N double bond, creating a highly stable N,N-dimethylbutaniminium cation intermediate. This intramolecular stabilization makes the acetal a better leaving group precursor than a simple ether or alcohol. futurelearn.com While amides are generally poor electrophiles due to resonance donation from the nitrogen, this effect is precisely what makes the corresponding amide acetals effective reagents, as it stabilizes the key cationic intermediate that facilitates substitution. futurelearn.comlibretexts.org

Reaction Mechanisms Involving this compound as a Reagent

As a reagent, this compound is primarily used to introduce a four-carbon butyryl-equivalent unit into other molecules through condensation and substitution reactions.

A principal application of amide acetals like this compound is in condensation reactions with compounds containing active methylene (B1212753) groups. nih.govorganic-chemistry.org These reactions provide a pathway for carbon-carbon bond formation.

The mechanism proceeds via the following steps:

Nucleophilic Attack: The active methylene compound, acting as a nucleophile (often as its enolate), attacks the electrophilic C1 carbon of the amide acetal.

Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination: The intermediate then eliminates a molecule of methanol (B129727) to form a more stable enamine-type product. In many cases, a subsequent elimination of dimethylamine (B145610) can occur, particularly under heating, to yield an α,β-unsaturated product.

This reactivity allows for the synthesis of a variety of functionalized molecules, as shown in the table below.

| Active Methylene Compound | Initial Condensation Product Type | Potential Final Product (after elimination) |

|---|---|---|

| Ketone (e.g., Acetone) | β-Amino-enone | α,β-Unsaturated ketone |

| Malononitrile (B47326) | Enamine-dinitrile | Alkylidenemalononitrile |

| Ethyl Cyanoacetate | Enamine-ester | Ethyl alkylidenecyanoacetate |

| Nitromethane | Nitro-enamine | Nitroalkene |

It is a critical distinction that this compound does not function as a C1 synthon. Reagents like N,N-Dimethylformamide dimethyl acetal (DMFDMA) are C1 synthons because they deliver a single carbon atom (a formyl group equivalent). researchgate.net

In contrast, this compound serves as a C4 synthon , delivering a four-carbon fragment derived from butyric acid. The mechanism involves the transfer of the entire 1-(dimethylamino)butylidene unit to a nucleophile. This compound acts as an alkylating agent, but one that introduces a functionalized four-carbon chain rather than a simple alkyl group. researchgate.netwikipedia.org The reaction proceeds through the formation of the electrophilic iminium cation intermediate, which is then captured by a nucleophile, effectively transferring the C4 moiety.

Amide acetals can undergo transacetalization reactions with other alcohols, exchanging their methoxy groups for different alkoxy groups. This reaction is typically catalyzed by acid and driven by the removal of methanol from the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com

The mechanism for the exchange of one methoxy group is as follows:

Protonation: An acid catalyst protonates one of the methoxy groups, converting it into a good leaving group (methanol). libretexts.org

Elimination & Iminium Ion Formation: The protonated methoxy group is eliminated as methanol. The nitrogen lone pair assists this step, forming the resonance-stabilized N,N-dimethyl-1-methoxy-1-butaniminium ion.

Nucleophilic Attack: A molecule of the new alcohol attacks the electrophilic carbon of the iminium ion.

Deprotonation: The resulting oxonium ion is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the new, mixed amide acetal and regenerate the acid catalyst. youtube.comchemistrysteps.com

This process can be repeated to replace the second methoxy group, leading to a symmetrical or unsymmetrical dialkoxy acetal, depending on the stoichiometry and reaction conditions.

Intermediates and Transition State Analysis in this compound Reactions

The reactivity of this compound, a member of the amide acetal class of reagents, is fundamentally governed by the formation of highly reactive intermediates. While detailed computational and spectroscopic studies specifically on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its mechanistic pathways can be derived from the well-established reactivity of its close structural analogs, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

The core of its reactivity lies in the initial step of the reaction, which involves the generation of a potent electrophilic species. This occurs through the elimination of one of the methoxy groups, facilitated by the nitrogen lone pairs, to form a resonance-stabilized cation. Concurrently, a methoxide anion is produced, which serves as a strong base in the reaction mixture.

Key Intermediates

The primary intermediate in reactions involving this compound is the [1-methoxy-1-(dimethylamino)butyl]dimethylammonium cation . This electrophilic species is the key player that reacts with a wide array of nucleophiles.

In reactions with compounds containing active methylene groups (-CH₂-), the methoxide base first deprotonates the active methylene group to generate a carbanion. This carbanion then attacks the electrophilic carbon of the [1-methoxy-1-(dimethylamino)butyl]dimethylammonium cation. The subsequent elimination of dimethylamine leads to the formation of an enamine intermediate.

Similarly, when reacting with primary or secondary amines, the amine nitrogen acts as the nucleophile, attacking the electrophilic intermediate. This is followed by the elimination of a molecule of dimethylamine and methanol to furnish an amidine intermediate.

The formation of these intermediates is a common theme in the chemistry of amide acetals. For instance, in the reaction of DMF-DMA with various substrates, the formation of enamine and amidine intermediates is a well-documented phenomenon. researchgate.netacs.org Spectroscopic data, such as ¹H-NMR, has been instrumental in identifying the products formed from these intermediates. For example, in the reaction of DMF-DMA with malononitrile dimer, ¹H-NMR and ¹³C-NMR (DEPT-135) were used to characterize the resulting enamine, confirming the nucleophilic attack occurred at the amino group rather than the active methylene group. scirp.org

The following table summarizes the key intermediates formed in typical reactions of amide acetals, which are analogous to those expected for this compound.

| Reactant Type | Nucleophile | Key Intermediate from Amide Acetal | Subsequent Intermediate | Final Product Type |

| Active Methylene Compound (e.g., R-CH₂-CN) | Carbanion (R-CH⁻-CN) | [1-methoxy-1-(dimethylamino)butyl]dimethylammonium cation | Adduct followed by elimination of (CH₃)₂NH | Enamine |

| Primary Amine (R-NH₂) | Amine (R-NH₂) | [1-methoxy-1-(dimethylamino)butyl]dimethylammonium cation | Adduct followed by elimination of (CH₃)₂NH and CH₃OH | Amidine |

| Secondary Amine (R₂NH) | Amine (R₂NH) | [1-methoxy-1-(dimethylamino)butyl]dimethylammonium cation | Adduct followed by elimination of (CH₃)₂NH and CH₃OH | Amidinium salt |

Transition State Analysis

Detailed transition state analysis, particularly through computational chemistry, provides deeper insights into the reaction energetics and pathways. While specific computational studies on this compound are scarce, the principles can be extrapolated from studies on related systems.

The formation of the initial electrophilic cation from the amide acetal is generally the rate-determining step in many of these reactions. Theoretical calculations on similar systems, such as the reactions of DMF, have utilized Density Functional Theory (DFT) to model transition states for various reaction pathways, including H-abstraction. researchgate.net

In reactions involving allylic alcohols, a researchgate.netchemicalbook.com-sigmatropic rearrangement has been proposed for DMF acetals, proceeding through a five-membered cyclic transition state that involves a carbene-like function. scirp.org This type of concerted mechanism allows for a high degree of stereocontrol.

For condensation reactions with active methylene compounds, the transition state for the nucleophilic attack of the carbanion on the electrophilic intermediate would involve the approach of the carbon-based nucleophile to the planar, resonance-stabilized cation. The stereochemical outcome of such reactions, if a new chiral center is formed, would be dependent on the facial selectivity of this attack, which in turn is influenced by the steric bulk of the substituents on both the nucleophile and the electrophile.

The following table outlines the proposed key transition states in reactions of amide acetals, which are applicable to this compound.

| Reaction Type | Description of Key Transition State | Factors Influencing Transition State |

| Formation of Electrophilic Intermediate | Elongation of the C-OCH₃ bond and shortening of the C-N bond as the methoxide group departs and the nitrogen lone pair provides anchimeric assistance. | Solvent polarity can influence the stability of the forming ionic species. |

| Reaction with Active Methylene Compound | Approach of the planar carbanion to the planar electrophilic cation. The geometry of approach dictates the stereochemical outcome. | Steric hindrance from substituents on both the nucleophile and the electrophile. |

| Reaction with Amine | Nucleophilic attack of the amine nitrogen on the electrophilic carbon of the cation. | The basicity and steric accessibility of the amine nucleophile. |

| researchgate.netchemicalbook.com-Sigmatropic Rearrangement (with allylic alcohols) | A concerted, five-membered cyclic arrangement involving the acetal carbon, the oxygen of the alcohol, and the allylic system. | The geometry of the allylic alcohol (E/Z) can determine the stereochemistry of the product. |

Strategic Applications of 1,1 Dimethoxy N,n Dimethyl 1 Butanamine in Organic Synthesis

1,1-Dimethoxy-N,N-dimethyl-1-butanamine as a Building Block for Complex Molecules

Amide acetals are highly valued for their capacity to react with acidic C-H and N-H bonds, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. sciencemadness.orgresearchgate.net

A primary application of this compound involves its reaction with compounds featuring active methylene (B1212753) or methyl groups. sciencemadness.orgresearchgate.net In these reactions, the amide acetal (B89532) acts as an electrophile, leading to the formation of a vinylogous amide, specifically a β-dimethylamino enone, by introducing a 1-(dimethylamino)butylidene group. This transformation effectively extends the carbon skeleton of the starting material.

The general mechanism involves the initial attack of the active methylene compound (acting as a nucleophile) on the electrophilic central carbon of the amide acetal, followed by the elimination of two molecules of methanol (B129727). The resulting enaminone is a versatile intermediate that can undergo further transformations. rsc.org

Table 1: Representative Reactions for Carbon Scaffold Construction

| Reactant (Active Methylene Compound) | Product Type | Significance |

| Ketones (e.g., Acetophenone) | β-Dimethylamino-α-propyl-α,β-unsaturated ketones | Key intermediates for synthesizing more complex acyclic and cyclic structures. rsc.org |

| Esters (e.g., Ethyl acetate) | β-Dimethylamino-α-propyl-α,β-unsaturated esters | Building blocks for various substituted carboxylic acid derivatives. |

| Nitriles (e.g., Phenylacetonitrile) | β-Dimethylamino-α-propyl-α,β-unsaturated nitriles | Precursors for nitrogen-containing heterocycles and other functionalized molecules. scirp.orgscirp.org |

While this compound does not directly introduce a complete amide or sulfone group, it readily reacts with molecules that already contain these functionalities, particularly if they possess an adjacent active methylene group. This reaction modifies the existing amide or sulfone, creating a more complex and functionalized molecule. For instance, it can react with N-acylsulfonamides or methyl sulfones to produce N-sulfonylamidines or vinylogous sulfones, respectively. researchgate.netnih.govacs.org These products are valuable intermediates in medicinal chemistry and materials science.

The reaction with a primary or secondary amide can lead to the formation of N-acylamidines. nih.gov Similarly, compounds with a methyl or methylene group adjacent to a sulfonyl group react to form β-dimethylamino vinyl sulfones. These reactions expand the synthetic utility of the amide acetal by allowing for the elaboration of existing functional groups.

Table 2: Reactions with Amide and Sulfone Containing Compounds

| Reactant | Product Type |

| R-SO₂-CH₃ (Methyl sulfone) | R-SO₂-CH=C(CH₂CH₂CH₃)N(CH₃)₂ (Vinylogous sulfone) |

| R-C(O)NH₂ (Primary amide) | R-C(O)N=C(CH₂CH₂CH₃)N(CH₃)₂ (N-Acylamidine) |

| R-SO₂-NH₂ (Primary sulfonamide) | R-SO₂-N=C(CH₂CH₂CH₃)N(CH₃)₂ (N-Sulfonylamidine) |

This compound in Heterocyclic Synthesis

The intermediates generated from the reaction of this compound with active methylene compounds are pivotal for the synthesis of a wide array of heterocyclic scaffolds. researchgate.netrsc.org

The synthesis of pyrimidines can be efficiently achieved using amide acetals. mdpi.com The general strategy involves the initial condensation of this compound with a ketone or another active methylene compound to form a β-dimethylamino enone. This intermediate is then treated with a binucleophile such as an amidine, guanidine, or urea. mdpi.comnih.gov The subsequent cyclocondensation reaction, often proceeding through a [5+1] or [3+3] annulation pathway, results in the formation of the pyrimidine (B1678525) ring. mdpi.com The substitution pattern on the final pyrimidine is dictated by the structure of the initial active methylene compound and the binucleophile used.

Pyridine (B92270) Synthesis: Pyridine derivatives, which are prevalent in pharmaceuticals and natural products, can be synthesized using intermediates derived from this compound. mdpi.comnih.govorganic-chemistry.org One common method involves the reaction of the enaminone intermediate (formed from the amide acetal and a ketone) with another molecule containing an active methylene group in the presence of an ammonia (B1221849) source, like ammonium (B1175870) acetate. This assembly constructs the pyridine ring through a process analogous to the Hantzsch pyridine synthesis. organic-chemistry.org

Pyrazole (B372694) Synthesis: Pyrazoles are readily prepared by the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. nih.govorganic-chemistry.orgjocpr.com The enaminone intermediate generated from this compound and a methyl ketone serves as a masked 1,3-dicarbonyl compound. nih.gov Treatment of this enaminone with hydrazine or a substituted hydrazine leads to a cyclization reaction, with the elimination of dimethylamine (B145610) and water, to furnish the corresponding pyrazole. youtube.com This method allows for the regioselective synthesis of highly substituted pyrazoles. nih.gov

Table 3: Heterocyclic Synthesis Pathways

| Target Heterocycle | Key Reactants | General Description |

| Pyrimidine | 1. Active methylene compound 2. This compound 3. Amidine or Guanidine | Formation of an enaminone intermediate, followed by cyclocondensation with the amidine/guanidine. mdpi.comresearchgate.net |

| Pyridine | 1. Active methylene compound 2. This compound 3. Ammonium source | Annulation reaction involving the enaminone intermediate to build the pyridine ring. mdpi.comorganic-chemistry.org |

| Pyrazole | 1. Methyl ketone 2. This compound 3. Hydrazine | Reaction of the in-situ generated enaminone with hydrazine to form the pyrazole ring. nih.govyoutube.com |

The synthetic utility of this compound is fundamentally based on its ability to generate reactive intermediates. researchgate.net When it reacts with aldehydes or ketones that possess an α-hydrogen, the product is a β-dimethylamino-substituted enamine (often called an enaminone if derived from a ketone). wikipedia.orgmasterorganicchemistry.comopenochem.org These enamines are electron-rich alkenes that are highly nucleophilic at the β-carbon and are crucial for the C-C and C-N bond-forming reactions that lead to more complex structures. masterorganicchemistry.com

The mechanism for enamine formation involves the acid-catalyzed reaction of a ketone with a secondary amine, which is analogous to the reaction with an amide acetal where dimethylamine is eliminated. wikipedia.orglibretexts.org The process begins with nucleophilic attack by the active methylene compound on the amide acetal, followed by elimination of methanol to form an iminium ion intermediate. Subsequent deprotonation from the α-carbon yields the stable enamine product. openochem.orglibretexts.org

The term "dimethylamino imines" can refer to the iminium ion intermediates formed during these reactions or the products resulting from the reaction of the amide acetal with primary amines. researchgate.netlibretexts.orgnih.gov These intermediates are highly electrophilic and are readily attacked by nucleophiles, driving the formation of the diverse products seen in heterocyclic synthesis. researchgate.netacs.org

Applications in the Synthesis of Research-Focused Pharmaceutical Precursors

The compound this compound and its analogues, such as 4,4-dialkoxy-N,N-dimethyl-1-butanamine, are pivotal intermediates in the synthesis of complex pharmaceutical molecules. Their structure provides a stable, masked form of 4-(dimethylamino)butanal (B18867), a key building block for the side chain of numerous biologically active compounds. This allows for precise chemical manipulations during multi-step syntheses.

Role in Tryptamine (B22526) Synthesis for Psychopharmacology Research

The tryptamine scaffold is a core structure in many neurologically active compounds, including classic psychedelics and modern psychiatric medications. The synthesis of specific tryptamine derivatives is a significant area of psychopharmacology research. This compound analogues serve as crucial reagents in constructing these molecules, most notably via the Fischer indole (B1671886) synthesis. researchgate.netnih.gov

In this reaction, a substituted phenylhydrazine (B124118) is reacted with an aldehyde or ketone under acidic conditions to form an indole ring. The butanamine derivative provides the necessary four-carbon aldehyde equivalent. youtube.com The use of the acetal form (dimethoxy or diethoxy) is critical, as the free 4-(dimethylamino)butanal is unstable and prone to self-polymerization. researchgate.net The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde needed for condensation with the hydrazine, which then undergoes a biosynth.combiosynth.com-sigmatropic rearrangement to form the indole ring. youtube.com This method allows for the creation of a diverse library of N,N-dimethyltryptamine (DMT) analogues for research into their therapeutic potential for conditions like major depressive disorder. nih.gov

Intermediate in the Preparation of Triptan Analogues for Migraine Research

The most prominent application of this compound analogues is in the industrial synthesis of triptans, a class of drugs that are agonists for serotonin (B10506) 5-HT1B and 5-HT1D receptors and are highly effective for the acute treatment of migraine headaches. chemicalbook.comgoogle.com These compounds are crucial intermediates for commercially significant anti-migraine drugs. google.com

The synthesis of various triptans, including Sumatriptan, Rizatriptan, and Zolmitriptan, relies on the Fischer indole synthesis where the butanamine derivative provides the characteristic [2-(dimethylamino)ethyl] side chain at the 3-position of the indole core. google.comrsc.orggoogle.com For example, the synthesis of Zolmitriptan involves the reflux condensation of a substituted hydrazine with 4,4-dimethoxy-N,N-dimethylbutan-1-amine. rsc.org Similarly, Rizatriptan and Sumatriptan are prepared by reacting the appropriate phenylhydrazine hydrochloride with a 4-(N,N-dimethylamino)butanal dialkyl acetal. google.comresearchgate.net The reliability and efficiency of this synthetic route have made these precursors indispensable in migraine drug manufacturing. cphi-online.com

| Triptan Analogue | Key Hydrazine Precursor | Butanamine Acetal Used |

|---|---|---|

| Sumatriptan | 4-Hydrazino-N-methylbenzenemethanesulfonamide | 4-(N,N-Dimethylamino)butanal dialkyl acetal |

| Rizatriptan | [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]hydrazine | 4-(N,N-Dimethylamino)butanal dialkyl acetal |

| Zolmitriptan | 4-(4-Hydrazinylbenzyl)-1,3-oxazolidin-2-one | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine |

| Almotriptan | (4-Hydrazinylphenyl)methanesulfonyl-pyrrolidine | 4,4-Diethoxy-N,N-dimethyl-1-butanamine |

Development of Diverse Drug Candidates Utilizing this compound as a Core

The utility of this compound and its analogues extends beyond the established triptan family. The dimethylamine moiety is a common pharmacophore found in a wide array of FDA-approved drugs, including antidepressants, antihistamines, and antipsychotics. rsc.org The butanamine precursor provides a reliable method for introducing the N,N-dimethyltryptamine side chain, a privileged structural motif in medicinal chemistry due to its interaction with various receptors in the central nervous system.

Researchers leverage this building block to create novel compounds for pharmacological screening. By modifying the starting phenylhydrazine, a vast number of tryptamine derivatives can be synthesized and evaluated for different therapeutic targets. This strategy is central to the development of new selective serotonin receptor agonists and other potential treatments for neuropsychiatric disorders. The continuous flow synthesis of tryptamine analogues, which often employs these butanal acetals, facilitates the rapid production and testing of new drug candidates. nih.gov

This compound as a Protecting Group Strategy in Multistep Synthesis

In complex organic syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This masking is achieved using a protecting group. The 1,1-dimethoxy functionality of the butanamine reagent serves as a classic acetal protecting group for an aldehyde. total-synthesis.compearson.com

The free aldehyde group is highly reactive towards nucleophiles, bases, and reducing agents. total-synthesis.com In the context of synthesizing tryptamines via the Fischer indole method, other parts of the molecule or reagents might be incompatible with a free aldehyde. For instance, if other carbonyl groups or acid-sensitive functionalities are present, selective reaction is required.

The acetal group is ideal for this purpose because it is stable under neutral and basic conditions, as well as in the presence of many nucleophiles and hydride reducing agents (e.g., LiAlH₄). chemistrysteps.com This stability allows for chemical modifications on other parts of the precursor molecules without affecting the masked aldehyde. The protection is reversed (deprotection) under acidic conditions, which are conveniently the same conditions required for the Fischer indole synthesis itself. youtube.com This elegant strategy, where the deprotection step is integrated into the key bond-forming reaction, improves efficiency and yield by preventing unwanted side reactions of the highly reactive aldehyde. chemistrysteps.com

| Condition | Acetal Group Stability | Rationale |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) | Labile (Cleaved) | Mechanism involves protonation and hydrolysis to regenerate the carbonyl. |

| Strong Base (e.g., NaOH, NaH) | Stable | No acidic proton; resistant to nucleophilic attack by hydroxide. |

| Organometallics (e.g., Grignard) | Stable | Resistant to nucleophilic carbon anions. |

| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Does not react with hydride reagents. |

| Oxidizing/Reducing Agents | Generally Stable | Stable to many common oxidizing and reducing agents that would affect an aldehyde. |

Computational and Theoretical Investigations of 1,1 Dimethoxy N,n Dimethyl 1 Butanamine

Quantum Chemical Characterization of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine

Quantum chemical calculations offer a powerful tool for elucidating the intrinsic properties of molecules like this compound at an atomic level. These methods can predict molecular geometries, electronic properties, and energetic features with a high degree of accuracy.

The electronic structure of this compound is characterized by the interplay of several key functional groups: the tertiary amine, the two methoxy (B1213986) groups, and the central carbon atom to which they are all attached. This arrangement, often referred to as a hemiaminal ether linkage, results in a unique electronic environment.

Computational analysis, typically employing methods like Hartree-Fock or Density Functional Theory (DFT), can quantify this electron distribution through population analysis schemes such as Mulliken or Natural Bond Orbital (NBO) analysis. These analyses would be expected to show a high electron density on the nitrogen and oxygen atoms, consistent with their electronegativity and the presence of lone pairs. The central carbon atom, bonded to three heteroatoms, would exhibit a partial positive charge, making it an electrophilic center.

Table 1: Predicted Atomic Charges and Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on general principles of similar structures, as specific computational studies on this exact molecule are not widely published. The values are representative of what would be expected from a DFT calculation (e.g., B3LYP/6-31G level of theory).*

| Atom/Group | Predicted Mulliken Charge (a.u.) | Key NBO Interactions |

| N(CH₃)₂ | -0.4 to -0.6 | n(N) -> σ(C-O), n(N) -> σ(C-C) |

| -OCH₃ | -0.5 to -0.7 (per oxygen) | n(O) -> σ(C-N), n(O) -> σ(C-C) |

| Central Carbon | +0.3 to +0.5 | |

| Butyl Chain | Variable |

The presence of several single bonds in this compound allows for considerable conformational flexibility. Rotation around the C-N and C-O bonds can lead to various spatial arrangements of the dimethylamino and methoxy groups. Computational conformational analysis is crucial for identifying the most stable conformers, which are those that reside at energy minima on the potential energy surface.

For related dialkoxy amines, it has been shown that the conformation is often a balance between minimizing steric hindrance and optimizing electronic interactions, such as hyperconjugation. researchgate.net It is anticipated that for this compound, the lowest energy conformers would arrange the bulky dimethylamino and methoxy groups to reduce steric clash. For instance, a staggered arrangement around the central carbon would be favored over an eclipsed one. The orientation of the lone pairs on the nitrogen and oxygen atoms relative to adjacent bonds is also critical in determining conformational preference due to stereoelectronic effects. researchgate.net

Density Functional Theory (DFT) Applications in Understanding Reactivity

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for its ability to provide accurate results with manageable computational cost, making it well-suited for studying the reactivity of organic compounds.

DFT calculations can predict various spectroscopic properties, which are invaluable for identifying and monitoring chemical reactions. For this compound, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes would include C-N, C-O, and C-H stretching and bending frequencies.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared to experimental data to confirm the structure of the molecule and any products formed from its reactions. The chemical environment of each nucleus, dictated by the electronic structure, determines its chemical shift. For example, the protons on the methoxy and N-methyl groups would have distinct and predictable signals.

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. For a reagent like this compound, which can act as a precursor in various synthetic transformations, DFT can be used to map out the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating the activation energies for different possible pathways. growingscience.com

For example, in reactions where it acts as a formylating agent or a source of the dimethylamino group, DFT calculations could clarify whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving ionic intermediates. Such studies have been performed on similar systems like N,N-dimethylformamide acetals. researchgate.net

The basicity of the tertiary amine group is a defining feature of this compound's reactivity. The gas-phase basicity can be quantified by its proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. DFT calculations provide a reliable means of predicting proton affinities. nih.gov

The proton affinity of the nitrogen atom in this compound is expected to be significant, making it a strong base. The presence of the electron-donating methoxy groups and the alkyl chain would likely enhance the basicity compared to simpler tertiary amines. Computational studies on the proton affinity of related N,N-dimethylalkylamines have shown how structural variations influence basicity. researchgate.net By calculating the energies of the neutral molecule and its protonated form, the proton affinity can be determined, offering a quantitative measure of its basic strength.

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations and conformational searching are powerful computational tools used to explore the dynamic behavior and potential energy landscape of molecules. For a flexible molecule like 1,1-Dimethoxy-N,N-dimethylmethanamine, these methods can provide critical insights into its structural preferences, which in turn influence its reactivity.

Detailed Research Findings:

Although specific MD studies on 1,1-Dimethoxy-N,N-dimethylmethanamine are not prominent in the literature, the methodology is well-established. An MD simulation would model the atomic motions of the molecule over time by numerically solving Newton's equations of motion. This would reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures.

Conformational searching is integral to understanding the molecule's reactivity. This process involves identifying all stable, low-energy arrangements of the atoms (conformers). For 1,1-Dimethoxy-N,N-dimethylmethanamine, the key degrees of freedom are the rotations around the C-O and C-N bonds. The relative orientation of the dimethylamino group and the two methoxy groups dictates the molecule's steric and electronic properties. Theoretical calculations on similar acetal (B89532) structures have shown that the population of different conformers can be significantly influenced by the polarity of the solvent.

A systematic conformational search, likely using methods like density functional theory (DFT), would identify the most stable conformers in the gas phase and in solution. The results would indicate the preferred spatial arrangement of the molecule, which is crucial for predicting how it will approach and interact with other reactants. For instance, the accessibility of the lone pairs on the nitrogen and oxygen atoms, as well as the electrophilic carbon atom, is highly dependent on the molecular conformation. researchgate.net

Below is a table representing typical parameters that would be employed in a hypothetical Molecular Dynamics simulation of 1,1-Dimethoxy-N,N-dimethylmethanamine.

| Simulation Parameter | Value/Setting | Purpose |

| Force Field | OPLS-AA or GAFF | To define the potential energy function of the system. |

| Solvent Model | TIP3P (for water) or explicit solvent molecules | To simulate the effect of the chemical environment. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To maintain constant temperature and volume/pressure. |

| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |

| Pressure (for NPT) | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Conformational Search Method | Monte Carlo or Systematic Search with DFT | To identify low-energy conformer structures. |

Machine Learning and AI in Predicting this compound Reactivity and Selectivity

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the prediction of chemical reaction outcomes, moving beyond traditional experimental and purely theoretical approaches. nih.govnips.cc These models can learn complex relationships between reactants, reagents, and conditions to predict product structures, yields, and selectivity with increasing accuracy. chemrxiv.orgnih.gov

Detailed Research Findings:

For a reagent like 1,1-Dimethoxy-N,N-dimethylmethanamine, which is known to participate in a wide range of reactions such as formylations and the synthesis of heterocyclic compounds, ML models offer a promising avenue for rapidly screening potential applications. chemicalbook.comresearchgate.netresearchgate.net

The development of an AI model to predict the reactivity of 1,1-Dimethoxy-N,N-dimethylmethanamine would involve several key steps:

Data Collection: A large dataset of reactions involving this reagent would be compiled from literature, patents, and experimental databases. This data would include the structure of the substrate, the solvent used, reaction temperature, and the resulting product and yield.

Descriptor Generation: The molecules involved would be converted into numerical representations, or "descriptors." These can range from simple fingerprints that encode structural features to complex quantum mechanical properties calculated using DFT.

Model Training: A machine learning algorithm, such as a random forest or a neural network, would be trained on this dataset. The model learns the intricate patterns connecting the input descriptors to the reaction outcomes. chemrxiv.org For example, it could learn how the electronic properties of a substrate influence whether 1,1-Dimethoxy-N,N-dimethylmethanamine will act as a formylating agent or participate in a more complex cyclization reaction.

Prediction and Validation: Once trained, the model can be used to predict the outcome of new, untested reactions. This allows for the in silico screening of vast numbers of potential substrates and conditions, prioritizing the most promising candidates for physical experimentation.

Recent advancements have seen the development of platforms like 'Reaxtica', which can predict enantioselectivity in reactions like asymmetric N,S-acetal formation, a transformation class with similarities to the reactivity of 1,1-Dimethoxy-N,N-dimethylmethanamine. chemrxiv.org Such models demonstrate the potential to move beyond simple yield prediction to forecast complex stereochemical outcomes.

The following table illustrates the type of data that would be used to train an ML model for predicting the outcome of a reaction involving 1,1-Dimethoxy-N,N-dimethylmethanamine.

| Input Feature (Descriptor) | Example Data Point | Predicted Output |

| Substrate (SMILES) | c1ccccc1C(=O)C (Acetophenone) | Major Product (SMILES) |

| Reagent | COC(OC)N(C)C | c1ccccc1C(=O)C=CN(C)C |

| Solvent | Toluene | Yield (%) |

| Temperature (°C) | 110 | 85% |

| Substrate Descriptors | Hammett parameters, Steric hindrance values, etc. | Selectivity (Regio/Stereo) |

| Computational Descriptors | HOMO/LUMO energies, Atomic charges | N/A |

By leveraging such predictive models, chemists can accelerate the discovery of new synthetic routes and optimize reaction conditions with significantly reduced experimental effort, guiding the strategic use of versatile reagents like 1,1-Dimethoxy-N,N-dimethylmethanamine.

Future Research Directions and Advanced Methodologies for 1,1 Dimethoxy N,n Dimethyl 1 Butanamine

Exploration of New Reaction Types and Cascade Processes

The development of novel synthetic methodologies is a cornerstone of chemical research. Amide acetals are well-established as potent C1 synthons for constructing heterocyclic compounds through reactions with various functional groups. researchgate.net For instance, DMF-DMA is used in three-component cascade reactions to produce highly functionalized 2-aminopyridine (B139424) derivatives with high atom economy and in excellent yields. nih.govresearchgate.net

Future research should focus on leveraging the increased steric bulk of the propyl group in 1,1-Dimethoxy-N,N-dimethyl-1-butanamine to influence reaction pathways and selectivities. It is conceivable that this reagent could enable cascade reactions that are inaccessible with smaller amide acetals, potentially leading to the stereoselective synthesis of complex polycyclic structures. A key research direction would be the systematic investigation of its reactivity with bifunctional nucleophiles to generate novel heterocyclic libraries.

Table 1: Potential Cascade Reactions for Future Study

| Reactant A | Reactant B | Potential Product Class | Research Goal |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | 1,1-Enediamine | Substituted Pyridines | Investigate impact of butyryl group on regioselectivity and yield. |

| o-Phenylenediamine | α-Halo Ketone | Benzodiazepine Derivatives | Explore steric-controlled cyclization pathways. |

| Hydrazine (B178648) Derivative | β-Ketoester | Pyrazole (B372694) Scaffolds | Develop novel routes to bioactive pyrazoles. |

| Malononitrile (B47326) | Aryl Aldehyde | Dihydropyridines | Access complex scaffolds via one-pot, multi-component reactions. |

Integration with Photoredox and Electrosynthesis Technologies

Photoredox and electrosynthesis catalysis are powerful tools for activating stable molecules under mild conditions, proceeding through single-electron transfer (SET) pathways to form reactive radical intermediates. nih.gov The application of these technologies to amide acetal (B89532) chemistry is an emergent and promising field.

Future investigations should aim to characterize the electrochemical properties of this compound to determine its suitability for oxidative or reductive activation. Integration with photoredox catalysis could enable novel transformations, such as C-H functionalization or cross-coupling reactions, that are not achievable through traditional thermal methods. For example, the generation of an α-amino radical adjacent to the acetal group via photoredox-mediated oxidation could serve as a key intermediate for forging new carbon-carbon or carbon-heteroatom bonds. This represents a significant opportunity to expand the synthetic utility of this compound class.

Development of Chiral this compound Derivatives for Asymmetric Synthesis

Asymmetric synthesis is critical for the production of enantiomerically pure pharmaceuticals and agrochemicals. Chiral N,N-acetals are key structural motifs in several bioactive molecules. sciencedaily.com The development of methods for the enantioselective synthesis of N,N-acetals is a significant challenge, often requiring the use of chiral catalysts or auxiliaries. sciencedaily.com

A pivotal future direction is the design and synthesis of chiral variants of this compound. This could be achieved by several strategies:

Chiral Auxiliaries: Incorporating a chiral group onto the nitrogen atom or within the butyryl backbone.

Chiral Alcohols: Synthesizing the acetal from chiral diols, creating a chiral environment at the acetal center.

Catalytic Asymmetric Synthesis: Developing chiral Brønsted or Lewis acid catalysts that can control the stereoselective formation of the acetal.

Successfully developing such chiral derivatives would unlock their potential as valuable building blocks for the asymmetric synthesis of complex target molecules.

Advanced Analytical Methodologies for In Situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and elucidating mechanisms are fundamental to optimizing and scaling up chemical processes. Advanced in situ analytical techniques, such as Fourier-transform infrared spectroscopy (ReactIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), provide real-time data without the need for sample extraction. mt.comspectroscopyonline.com

Future work should apply these advanced methodologies to reactions involving this compound. Monitoring reactions in real-time could provide invaluable insights into:

Reaction Kinetics: Determining the rate of consumption of reactants and formation of products.

Intermediate Identification: Detecting and characterizing fleeting intermediates, such as hemiaminal species or iminium cations, which are crucial for understanding the reaction mechanism. researchgate.net

Process Optimization: Quickly identifying the impact of process parameters (e.g., temperature, catalyst loading) on reaction performance and impurity profiles. mt.com

This data-rich approach is essential for the rapid development of robust and efficient synthetic protocols.

Applications in Materials Science and Polymer Chemistry Research

The unique reactivity of the amide acetal functionality presents opportunities in materials science and polymer chemistry. Acetal groups are known for their use in creating engineering thermoplastics like polyoxymethylene (POM) and in forming polymers with specific functionalities. wikipedia.orgnih.gov

A promising area of future research is the exploration of this compound as a monomer or a post-polymerization modification agent. Its bifunctional nature (amine and acetal) could be exploited to synthesize novel polymers. For example, the acetal could act as a latent aldehyde for cross-linking reactions or as a pH-sensitive linkage, leading to the creation of "smart" materials such as:

Degradable Polymers: Materials with acetal linkages in the backbone that can be cleaved under acidic conditions, useful for biomedical applications.

Functional Coatings: Using the reagent to graft functional molecules onto polymer surfaces.

Stimuli-Responsive Gels: Incorporating the moiety into hydrogels that change properties in response to pH changes.

Design of Smart Reagents and Catalytic Systems Featuring this compound Moieties

Building on the concepts from the preceding sections, a forward-looking goal is the design of "smart" reagents and catalysts where the this compound unit is a key functional component. A smart reagent could be designed to release an active species (e.g., a formylating or alkylating agent) only when triggered by a specific stimulus like light or an electrical potential.

Furthermore, incorporating this moiety into larger catalytic frameworks could impart unique properties. The steric and electronic influence of the N,N-dimethylbutyramide acetal group could be used to modify the active site of a metal or organocatalyst, thereby influencing its selectivity and reactivity. This approach could lead to the development of next-generation catalysts tailored for specific, challenging transformations.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-Dimethoxy-N,N-dimethyl-1-butanamine with high purity?

- Methodology : The compound is synthesized via acetal formation from 4-(dimethylamino)butyraldehyde and methanol under acid catalysis. Key parameters include stoichiometric control (2:1 molar ratio of methanol to aldehyde) and reaction temperature (25–40°C). Post-synthesis purification involves fractional distillation under reduced pressure (boiling point ~110–118°C) .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) with iodine visualization. Confirm purity via GC-MS (retention time: ~8.2 min) and ¹H NMR (δ 3.3 ppm for methoxy groups, δ 2.2 ppm for dimethylamino protons) .

Q. How can researchers ensure the stability of this compound during storage?

- Guidelines : Store in inert, moisture-free environments (argon or nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the acetal group. Use amber glass containers to avoid photodegradation .

- Quality Control : Periodically assess purity via Karl Fischer titration (water content <0.1%) and NMR spectroscopy to detect degradation products like 4-(dimethylamino)butyraldehyde .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the synthesis of this compound?

- Challenge : Competing imine formation or over-alkylation due to excess methanol or elevated temperatures.

- Solutions :

- Use azeotropic distillation to remove water and shift equilibrium toward acetal formation.

- Optimize catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids like BF₃·Et₂O) to minimize byproducts .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, density)?

- Data Contradictions : Literature reports varying boiling points (110–118°C) and densities (0.897–0.911 g/mL) due to differences in purity or measurement techniques .

- Resolution : Standardize measurements using NIST-traceable instruments. For example, determine density via oscillating U-tube densitometry and boiling point using a calibrated ebulliometer .

Q. What mechanistic insights explain the role of this compound in Claisen ortho-ester rearrangements?

- Mechanism : The compound acts as a transient electrophile, facilitating proton transfer in cyclic transition states. The dimethylamino group stabilizes intermediates via inductive effects .

- Experimental Design : Use deuterium-labeled analogs to track proton migration via ²H NMR. Compare reaction rates in polar aprotic solvents (e.g., DMF) versus non-polar media .

Q. How does steric hindrance from the dimethylamino group influence the compound’s reactivity in nucleophilic substitutions?

- Analysis : The bulky dimethylamino group reduces accessibility to the acetal carbon, slowing SN2 reactions. Kinetic studies (e.g., with methyl iodide) show a 30% lower reaction rate compared to less hindered analogs .

- Mitigation : Employ bulky counterions (e.g., tetrabutylammonium bromide) to enhance nucleophilicity or switch to SN1 conditions with polar protic solvents .

Analytical and Methodological Considerations

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Recommended Workflow :

GC-MS : For volatile fraction analysis (column: DB-5MS, splitless mode).

¹³C NMR : Assign quaternary carbons (e.g., acetal carbon at δ 100–105 ppm).

IR Spectroscopy : Identify C-O stretches (1050–1150 cm⁻¹) and N-CH₃ vibrations (2800–2850 cm⁻¹) .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH conditions?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.